(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
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Overview
Description
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the pyrazolone class of chemicals This compound is characterized by the presence of a pyrazolone ring substituted with a 3,4-dichlorophenyl group, a 2-methoxyphenylmethylidene group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions (approximately 70-80°C)
- Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
- Continuous flow reactors for better control of reaction conditions
- Advanced purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one
- (4E)-2-(3,4-dichlorophenyl)-4-[(2-chlorophenyl)methylidene]-5-methylpyrazol-3-one
Uniqueness
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-14(9-12-5-3-4-6-17(12)24-2)18(23)22(21-11)13-7-8-15(19)16(20)10-13/h3-10H,1-2H3/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCIULKZVILGF-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416531 |
Source
|
Record name | AC1NSJZP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-85-1 |
Source
|
Record name | AC1NSJZP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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